3-(2-Fluorophenyl)prop-2-yn-1-ol
Overview
Description
3-(2-Fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7FO It is a fluorinated derivative of propynol, characterized by the presence of a fluorine atom on the phenyl ring
Scientific Research Applications
3-(2-Fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Alkyne Formation: The aldehyde undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form this compound.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The alkyne can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(2-Fluorophenyl)prop-2-yn-1-one.
Reduction: 3-(2-Fluorophenyl)prop-2-en-1-ol or 3-(2-Fluorophenyl)propan-1-ol.
Substitution: Various substituted phenylpropynols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)prop-2-yn-1-ol
- 3-(4-Fluorophenyl)prop-2-yn-1-ol
- 3-(2-Chlorophenyl)prop-2-yn-1-ol
Uniqueness
3-(2-Fluorophenyl)prop-2-yn-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-fluorophenyl)prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUJRCFIHMEDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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